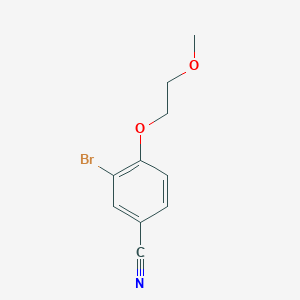
2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride
Übersicht
Beschreibung
2-Amino-2-methyl-1-propanol (AMP) is an organic compound with the formula H2NC(CH3)2CH2OH . It is a colorless liquid that is classified as an alkanolamine .
Synthesis Analysis
Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Molecular Structure Analysis
The molecular structure of AMP consists of a primary amine and a primary alcohol functional group .Chemical Reactions Analysis
AMP is often used as a moderator to enhance the CO2 capture capacity of absorbents due to its unique spatial site resistance structure . It is also a precursor to oxazolines via its reaction with acyl chlorides .Physical And Chemical Properties Analysis
AMP has a molecular weight of 89.14 g/mol, a boiling point of 329°F, and a freezing point of 89.6°F . It is soluble in water and alcohols .Wissenschaftliche Forschungsanwendungen
Synthesis of Oligonucleotides : A study by Gryaznov and Letsinger (1992) describes the use of pyridine hydrochloride/imidazole in nucleoside phosphoramidite reagents for selective O-phosphitilation, highlighting its utility in synthesizing oligonucleotides with unprotected amino groups, useful for creating sensitive oligonucleotide analogs (Gryaznov & Letsinger, 1992).
Synthesis of Nevirapine Analogues : Bakke and Říha (2001) developed a method for preparing 3-amino-2-chloropyridines with various substituents, including an isoquinoline analogue of the reverse transcriptase inhibitor Nevirapine (Bakke & Říha, 2001).
Photochemical Dimerization : Taylor and Kan (1963) explored the ultraviolet irradiation of 2-aminopyridines, including 2-amino-5chloropyridine, leading to the formation of 1,4-dimers, offering insights into the chemical properties of these dimers (Taylor & Kan, 1963).
Structural Analysis : Anagnostis and Turnbull (1998) isolated the monohydrate hydrochloride salt of 2-amino-3,5-di-chloropyridine and analyzed its hydrogen bond formation and bond lengths, providing structural insights into pyridine complexes (Anagnostis & Turnbull, 1998).
Antiviral Agent Synthesis : Cundy et al. (1997) prepared derivatives from 2-amino-5-chloropyridine for evaluation against various viruses, demonstrating the potential use of pyridine derivatives in antiviral drug development (Cundy, Holan, Otaegui, & Simpson, 1997).
Hirshfeld Surface Analysis : Rosli et al. (2022) investigated the co-crystals formed between 2-amino-5-chloropyridine and isomeric methylbenzoic acids, analyzing their intermolecular hydrogen bonds and charge transfer, which is crucial for understanding the electron mobility within these co-crystals (Rosli et al., 2022).
Synthesis of Aminothiazolopyridines : Aitland and Molander (1977) reported on the synthesis of 2-aminothiazolopyridine hydrochlorides, providing valuable information on the reaction mechanisms and the potential use of these compounds in chemical synthesis (Aitland & Molander, 1977).
Wirkmechanismus
Target of Action
The primary target of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride is the process of carbon dioxide (CO2) capture . This compound, similar to 2-amino-2-methyl-1-propanol (AMP), is used to enhance the CO2 capture capacity of absorbents due to its unique spatial site resistance structure .
Mode of Action
The compound interacts with its targets by enhancing the CO2 capture capacity of absorbents . This is achieved through its unique spatial site resistance structure, which allows it to form unstable carbamates when reacting with CO2 and decompose easily in carbonates . The addition of nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 .
Biochemical Pathways
The compound affects the biochemical pathway of CO2 capture. It enhances the CO2 capture performance of AMP aqueous solution . The type of nanoparticles, the solid content, and the different parameters have great influences on the CO2 absorption load and desorption rate .
Pharmacokinetics
It’s worth noting that the solubility of co2 in aqueous solutions of similar compounds has been experimentally measured at various temperatures and pressures .
Result of Action
The result of the action of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride is the enhanced capture of CO2. The experimental results show that the addition of TiO2 nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 .
Action Environment
The action of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride is influenced by environmental factors such as the presence of nanoparticles and the parameters of the AMP aqueous solution . These factors can greatly influence the CO2 absorption load and desorption rate .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O.ClH/c1-3-10(2,12)7-14-9-8(11)5-4-6-13-9;/h4-6H,3,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUOMKJHDVGTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(COC1=C(C=CC=N1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride | |
CAS RN |
1423031-69-9 | |
| Record name | 2-Butanamine, 1-[(3-chloro-2-pyridinyl)oxy]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)
![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)


![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1447849.png)







![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)